molecular formula C17H16ClN3OS B6476348 5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide CAS No. 2640830-15-3

5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide

Cat. No.: B6476348
CAS No.: 2640830-15-3
M. Wt: 345.8 g/mol
InChI Key: UZZKQMXEICORJF-UHFFFAOYSA-N
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Description

5-Chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a chloro group, a pyrazole ring, and an amide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of thiophene-2-carboxylic acid chloride with 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a suitable solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the thiophene ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the amide group to an amine.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Oxidation of the thiophene ring can lead to the formation of thiophene-2,5-dione.

  • Reduction: Reduction of the amide group can yield the corresponding amine derivative.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: It may serve as a lead compound for the development of new therapeutic agents targeting various diseases.

  • Industry: Its unique chemical properties make it suitable for use in materials science and as a catalyst in organic synthesis.

Comparison with Similar Compounds

  • 5-Chloro-N-(2-phenylethyl)thiophene-2-carboxamide

  • 5-Chloro-N-(2-(4-methoxyphenyl)ethyl)thiophene-2-carboxamide

  • 5-Chloro-N-(2-(4-methylphenyl)ethyl)thiophene-2-carboxamide

Uniqueness: 5-Chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide stands out due to the presence of the 1-methyl-1H-pyrazol-5-yl group, which imparts unique chemical and biological properties compared to its analogs. This structural feature may enhance its binding affinity and specificity to biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-chloro-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS/c1-21-14(9-11-20-21)13-4-2-12(3-5-13)8-10-19-17(22)15-6-7-16(18)23-15/h2-7,9,11H,8,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZKQMXEICORJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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